3-methoxy-N'-(2,4,6-trichlorophenyl)benzohydrazide
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Overview
Description
3-methoxy-N’-(2,4,6-trichlorophenyl)benzohydrazide is a chemical compound with the molecular formula C14H11Cl3N2O2. It is a hydrazone derivative, which means it contains the functional group -CO-NH-N=CH-. This compound is known for its potential biological activities, including antibacterial properties .
Preparation Methods
The synthesis of 3-methoxy-N’-(2,4,6-trichlorophenyl)benzohydrazide typically involves the reaction of 3-methoxybenzohydrazine with 2,4,6-trichlorobenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
3-methoxy-N’-(2,4,6-trichlorophenyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Scientific Research Applications
3-methoxy-N’-(2,4,6-trichlorophenyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other hydrazone derivatives.
Biology: The compound has shown potential antibacterial activity, making it a candidate for developing new antibacterial agents.
Medicine: Research is ongoing to explore its potential as an antitubercular and anticonvulsant agent.
Industry: It is used in the production of various chemical products due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-methoxy-N’-(2,4,6-trichlorophenyl)benzohydrazide involves its interaction with bacterial cell walls, leading to disruption of cell wall synthesis and bacterial cell death. The compound targets specific enzymes involved in cell wall biosynthesis, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
3-methoxy-N’-(2,4,6-trichlorophenyl)benzohydrazide can be compared with other hydrazone derivatives such as:
- 3-methoxy-N’-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide
- 3-methoxy-N’-(2,4-dichlorobenzylidene)benzohydrazide These compounds share similar structural features but differ in their substituents, which can affect their biological activities and chemical reactivity. The presence of different halogen atoms (e.g., bromine, chlorine) can influence the compound’s antibacterial properties and its interaction with biological targets .
Properties
IUPAC Name |
3-methoxy-N'-(2,4,6-trichlorophenyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-21-10-4-2-3-8(5-10)14(20)19-18-13-11(16)6-9(15)7-12(13)17/h2-7,18H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZGDHDGQPOCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC2=C(C=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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